molecular formula C8H10O6S B1512237 Hydroxy Tyrosol 4-Sulfate CAS No. 425408-51-1

Hydroxy Tyrosol 4-Sulfate

Cat. No.: B1512237
CAS No.: 425408-51-1
M. Wt: 234.23 g/mol
InChI Key: VNPXBLBTQUFCHO-UHFFFAOYSA-N
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Description

Hydroxy Tyrosol 4-Sulfate is a phenolic compound known for its antioxidant properties. It is a derivative of hydroxytyrosol, a natural phenol found in olive oil, and is known for its potential health benefits, including anti-inflammatory and cardioprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy Tyrosol 4-Sulfate can be synthesized through the sulfation of hydroxytyrosol. The reaction typically involves treating hydroxytyrosol with sulfur trioxide in the presence of a base, such as pyridine, to form the sulfate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale sulfation reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Hydroxy Tyrosol 4-Sulfate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of hydroxytyrosol or its reduced derivatives.

  • Substitution: Substitution reactions can yield various sulfonated derivatives.

Scientific Research Applications

Hydroxy Tyrosol 4-Sulfate has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as an antioxidant in various chemical reactions.

  • Biology: Studied for its potential anti-inflammatory and antioxidant properties in biological systems.

  • Medicine: Investigated for its cardioprotective and neuroprotective effects in medical research.

  • Industry: Utilized in the food and beverage industry as a natural preservative due to its antioxidant properties.

Mechanism of Action

Hydroxy Tyrosol 4-Sulfate is similar to other phenolic compounds such as resveratrol, quercetin, and catechins. it is unique in its sulfation, which enhances its solubility and bioavailability. These compounds share similar antioxidant properties but differ in their chemical structures and specific biological activities.

Comparison with Similar Compounds

  • Resveratrol

  • Quercetin

  • Catechins

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Properties

IUPAC Name

[2-hydroxy-4-(2-hydroxyethyl)phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,9-10H,3-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPXBLBTQUFCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857856
Record name 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425408-51-1
Record name 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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